3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol
Description
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,7-dimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-4-3-6(12)11-5(2)9-10-7(11)8-4/h3H,1-2H3,(H,8,10) |
InChI Key |
UWDLQMHXJXYGEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=NNC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
The cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated systems represents a foundational approach for constructing the triazolopyrimidine scaffold. For example, 5-amino-1,2,4-triazoles react with 1,3-diketones under thermal conditions to form the fused bicyclic system via tandem cyclization and dehydration . In the context of 3,7-dimethyl triazolo[4,3-a]pyrimidin-5-ol, this method could employ 5-amino-3-methyl-1,2,4-triazole and acetylacetone (2,4-pentanedione) to introduce methyl groups at positions 3 and 7.
Reaction optimization studies indicate that solvents such as ethanol or DMF, coupled with bases like NaOH, enhance cyclization efficiency. For instance, a 75% yield was achieved for analogous 7-ethoxy-5-phenyl derivatives using DMF and NaOH at 80°C . The hydroxyl group at position 5 may arise from the partial hydrolysis of an intermediate alkoxy group or via direct cyclocondensation with a hydroxyl-containing precursor.
Multicomponent One-Pot Synthesis
A three-component reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aldehydes, and ethyl acetoacetate has been demonstrated to synthesize triazolo[4,3-a]pyrimidines in a single step . Adapting this method for 3,7-dimethyl[1, triazolo[4,3-a]pyrimidin-5-ol would require:
-
Methyl-substituted aldehydes : Propionaldehyde or methyl-substituted benzaldehydes to introduce the C7 methyl group.
-
Ethyl acetoacetate : Provides the acetyl moiety for C3 methylation.
-
Acid catalysis : para-toluene sulfonic acid (APTS) in ethanol under reflux, yielding up to 85% for related compounds .
The hydroxyl group at position 5 could form via in situ oxidation or hydrolysis of a transient intermediate. For example, post-reaction treatment with aqueous HCl might convert an ester or ether group to a hydroxyl .
Post-Synthetic Functionalization via Alkylation
Alkylation of preformed triazolopyrimidinols offers a pathway to install methyl groups selectively. In a reported procedure, 5-phenyl- triazolo[1,5-a]pyrimidin-7-ol was treated with methyl bromide in DMF/NaOH to yield 7-methoxy derivatives . Applying this to 5-hydroxytriazolopyrimidine intermediates could generate the 3,7-dimethyl target:
-
Synthesis of 5-hydroxytriazolopyrimidine : Cyclocondensation of 5-amino-1,2,4-triazole with methyl-substituted 1,3-diketones.
-
Methylation : Use of methyl iodide or dimethyl sulfate under basic conditions to introduce methyl groups at positions 3 and 7.
Yields for similar alkylations range from 27.5% to 61.1%, depending on the electrophile and solvent .
Dimroth Rearrangement for Structural Optimization
The acid-mediated Dimroth rearrangement converts 1,2,4-triazolo[4,3-a]pyrimidines to their [1,5-a] isomers, often improving thermodynamic stability . For 3,7-dimethyl triazolo[4,3-a]pyrimidin-5-ol, this rearrangement could correct regiochemical outcomes from earlier synthetic steps.
Example protocol :
-
Heat the intermediate in concentrated HCl or H2SO4 at 100–120°C for 6–12 hours.
This method is particularly useful for resolving positional isomerism introduced during cyclocondensation.
Oxidative Cyclization of Pyrimidinyl Amidines
Oxidative cyclization of pyrimidin-2-yl-amidines using agents like bromine or iodine constructs the triazole ring while introducing substituents . For the target compound:
-
Prepare 2-hydrazinyl-4,6-dimethylpyrimidin-5-ol via hydrazine treatment of a 5-hydroxypyrimidine.
-
Oxidize with Br2 in acetic acid to form the triazolo ring.
This method offers precise control over substitution patterns but requires stringent conditions (e.g., anhydrous solvents, inert atmosphere).
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate for oxidative cyclization , and reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyrimidine derivatives with different substituents .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 3,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol exhibit significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. For example, a study demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values as low as 0.21 μM against these pathogens .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In a series of experiments involving animal models, certain derivatives showed promising results in reducing inflammation induced by carrageenan. The pharmacological screening indicated that these compounds had lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac®, suggesting a safer profile for therapeutic use .
Antimalarial Potential
Recent studies have explored the potential of triazolo[4,3-a]pyrimidine derivatives as antimalarial agents. The compounds were designed through molecular docking studies and showed promising activity against malaria parasites in vitro. This highlights the versatility of the triazolo[4,3-a]pyrimidine scaffold in developing new antimalarial drugs .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as aminopyrazole carbonitrile. The synthetic pathways often include cyclization reactions that lead to the formation of the triazolo-pyrimidine ring system .
Structural Analysis
Characterization of synthesized compounds is usually performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and Mass Spectrometry. These methods confirm the structural integrity and purity of the synthesized derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit dihydroorotate dehydrogenase by binding to its active site, thereby blocking the enzyme’s activity . This inhibition disrupts the pyrimidine biosynthesis pathway, which is crucial for the proliferation of certain pathogens.
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional differences between 3,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol and closely related derivatives.
Structural and Substituent Variations
Key Observations :
- Regioisomerism : Angular vs. linear fusion (e.g., [1,2,4]triazolo[4,3-a] vs. [1,5-a]) significantly impacts reactivity and bioactivity. Angular isomers often dominate in regioselective syntheses due to electronic stabilization .
- Substituent Effects : Methyl groups enhance lipophilicity, while hydroxyl or alkoxy groups improve solubility. Antiviral activity in ANA-1 highlights the importance of halogenated aryl substituents .
Physical and Spectroscopic Properties
Biological Activity
3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 164.17 g/mol
- CAS Number : 43826560
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
The compound exhibited a dose-dependent increase in apoptosis markers in these cell lines. Mechanistically, it appears to inhibit anti-apoptotic proteins, enhancing apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate to strong |
The biological activity of this compound is largely attributed to its interaction with cellular targets involved in critical pathways:
- Microtubule Stabilization : Similar compounds have shown the ability to stabilize microtubules by binding to β-tubulin at the vinca site, which is crucial for maintaining cellular structure and function .
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation and survival.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol, and how can reaction yields be improved?
- Methodology : Cyclocondensation reactions between substituted pyrazoles and β-dicarbonyl compounds are commonly used. For example, heating aldehydes with 3-amino-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 10 hours under reflux, followed by recrystallization (e.g., ethanol/dioxane), can yield triazolo-pyrimidine derivatives . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF vs. DCM), and temperature gradients to improve yields beyond 80% .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H NMR : Look for characteristic peaks: methyl groups (δ ~2.5 ppm for C3/C7-CH₃), aromatic protons (δ ~8.0–8.5 ppm for pyrimidine ring), and hydroxyl protons (δ ~10–12 ppm, broad) .
- IR : Confirm the presence of N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. Absence of S=O or P=O bands rules out sulfonyl/phosphate impurities .
Q. What strategies ensure compound stability during storage?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light or humidity. Purity assessments via HPLC (e.g., >95% purity with C18 columns, acetonitrile/water mobile phase) ensure degradation products are minimized .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound derivatives?
- Methodology : Use software like Discovery Studio or AutoDock to model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Focus on hydrogen bonding (e.g., pyrimidine N atoms with active-site residues) and hydrophobic interactions (methyl groups with nonpolar pockets). Validate predictions with in vitro enzyme inhibition assays .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Control standardization : Use consistent cell lines (e.g., MGC-803 for anticancer assays) and positive controls (e.g., doxorubicin) .
- Dose-response curves : Compare EC₅₀ values across studies. Discrepancies may arise from impurity profiles (e.g., residual solvents detected via GC-MS) .
- Structural analogs : Test 7-hydroxy or 7-hydrazinyl analogs to isolate substituent effects on bioactivity .
Q. What advanced synthetic methods enable regioselective modifications of the triazolo-pyrimidine core?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
